4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate: is a heterocyclic compound with a fused oxazole ring and an ester functionality. Its chemical structure consists of a bromophenyl group (4-bromophenyl), a dimethylphenyl group (3,4-dimethylphenyl), and an oxazole ring (1,2-oxazole) bearing a carboxylate group. This compound has attracted attention due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-bromobenzaldehyde with 3,4-dimethylaniline to form an intermediate Schiff base. Subsequent cyclization with glyoxylic acid or its derivatives leads to the formation of the oxazole ring. Finally, esterification of the resulting oxazole carboxylic acid completes the synthesis.
Reaction Conditions: The reaction conditions may vary, but typically involve refluxing the reactants in suitable solvents (such as ethanol or acetic acid) with appropriate catalysts (e.g., acid or base). Precise reaction times and temperatures depend on the specific synthetic route chosen.
Industrial Production: While no large-scale industrial production methods are reported specifically for this compound, its synthesis can be adapted for larger-scale production using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: 4-Bromophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various reactions:
Oxidation: The bromine atom in the phenyl ring is susceptible to oxidation.
Reduction: Reduction of the oxazole ring or the ester group is possible.
Substitution: The bromine atom can be substituted with other functional groups.
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the oxazole ring could yield a dihydro-oxazole derivative.
Scientific Research Applications
Antibacterial and Antifungal Properties: Similar pyrazoline derivatives have exhibited antibacterial and antifungal activities.
Neurotoxicity Studies: Investigating its effects on acetylcholinesterase (AchE) activity and oxidative stress in the brain.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. It likely interacts with specific molecular targets or pathways related to its observed activities.
Comparison with Similar Compounds
While no direct analogs of this specific compound are widely reported, its unique combination of bromophenyl, dimethylphenyl, and oxazole moieties sets it apart from other related structures.
Properties
Molecular Formula |
C18H14BrNO3 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
(4-bromophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3/c1-11-3-4-13(9-12(11)2)17-10-16(20-23-17)18(21)22-15-7-5-14(19)6-8-15/h3-10H,1-2H3 |
InChI Key |
XFPXMPZJJPKUMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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